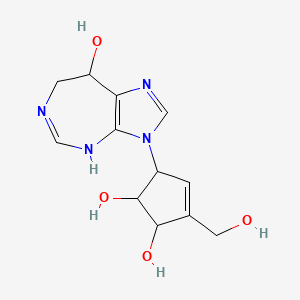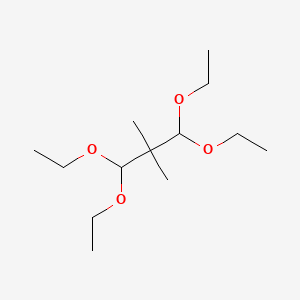
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate
Descripción general
Descripción
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate is a bioactive chemical compound with the molecular formula C19H16N2O5 and a molecular weight of 352.346 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, an isopropoxy group, a nitro group, and a quinolyl ester. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester involves several steps. One common synthetic route includes the esterification of benzoic acid with m-isopropoxy alcohol in the presence of a catalyst. The reaction conditions typically involve heating the reactants under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid. The nitro group is introduced through nitration, which involves treating the ester with a nitrating agent like nitric acid. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release benzoic acid and the corresponding alcohol, which may have their own biological activities. The quinolyl moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents.
Benzoic acid derivatives: These compounds have a benzoic acid moiety with various substituents, leading to different chemical and biological properties.
Quinolyl esters: These compounds have a quinolyl moiety esterified with different acids, resulting in diverse applications and activities.
The uniqueness of benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
29002-43-5 |
|---|---|
Fórmula molecular |
C19H16N2O5 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C19H16N2O5/c1-12(2)25-15-7-3-5-14(11-15)19(22)26-18-16(21(23)24)9-8-13-6-4-10-20-17(13)18/h3-12H,1-2H3 |
Clave InChI |
ZJDNXLMHDBYEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Apariencia |
Solid powder |
| 29002-43-5 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



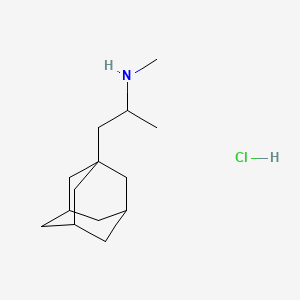
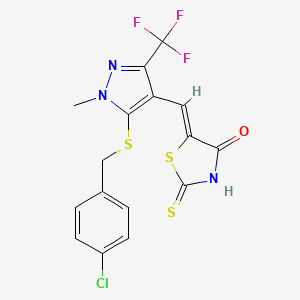
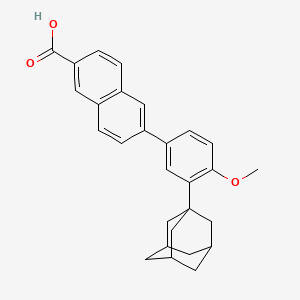
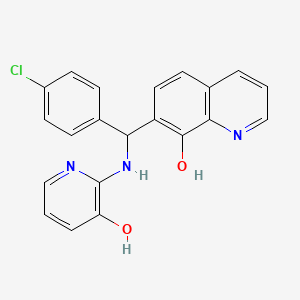


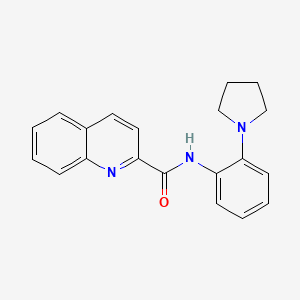
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
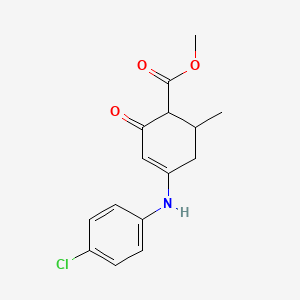

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)
